molecular formula C7H6NNaO3 B2759428 Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate CAS No. 2375261-83-7

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate

Cat. No.: B2759428
CAS No.: 2375261-83-7
M. Wt: 175.119
InChI Key: DMKLTNKAGCFOSW-UHFFFAOYSA-M
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Description

Sodium 5-cyclopropyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring a five-membered oxazole ring substituted with a cyclopropyl group at position 5 and a sodium carboxylate moiety at position 2. This compound is cataloged under reference codes EN300-744039 (Enamine Ltd, 2019) and 3D-AVD26183 (CymitQuimica, 2025), with pricing listed at €934.00 (50 mg) and €2,815.00 (500 mg) for research-scale quantities . Its structure combines the electron-withdrawing carboxylate group with the sterically compact cyclopropyl substituent, making it a versatile scaffold in medicinal and agrochemical research.

Properties

IUPAC Name

sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c9-7(10)6-8-3-5(11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLTNKAGCFOSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(O2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique oxazole structure allows for various chemical modifications, making it valuable in organic synthesis.

2. Biology

  • Enzyme Interaction Studies : The structural characteristics of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate make it a candidate for studying enzyme interactions and protein binding mechanisms. Its oxazole ring can engage in hydrogen bonding, which may influence binding affinities with biological targets.

3. Medicinal Chemistry

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results.
  • Anticancer Potential : Research indicates that related oxazole derivatives exhibit activity against several cancer cell lines. For example, one derivative showed an IC50 value of 1.143 µM against renal cancer cells, highlighting its potential as an antitumor agent.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound and related compounds:

StudyCompoundCell LineIC50 (µM)Activity
Study AThis compoundHeLa92.4Cytotoxic
Study BEthyl 5-cyclopropyloxazole-2-carboxylateVarious BacteriaNot specifiedAntimicrobial
Study CThis compoundRenal Cancer Cells1.143Antitumor

Mechanism of Action

The mechanism of action of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Sodium 5-Phenyl-1,3-Oxazole-2-Carboxylate

Key Differences :

  • Substituent : Replaces the cyclopropyl group with a phenyl ring at position 5.
  • Physicochemical Properties :
    • Molecular Formula: C₁₀H₆NNaO₃ (vs. C₇H₆NNaO₃ for the cyclopropyl analog).
    • Molecular Weight: 211.15 g/mol (vs. 185.12 g/mol) .
  • Applications : The phenyl group enhances aromatic interactions, making this compound more suited for drug discovery targeting hydrophobic binding pockets .

Ethyl 2-Amino-4-Cyclopropyl-1,3-Oxazole-5-Carboxylate

Key Differences :

  • Functional Groups: Features an ethyl ester (position 5) and an amino group (position 2) instead of the sodium carboxylate.
  • Physicochemical Properties :
    • Molecular Formula: C₉H₁₂N₂O₃ (vs. C₇H₆NNaO₃).
    • Molecular Weight: 196.21 g/mol (vs. 185.12 g/mol) .
  • Reactivity: The ethyl ester increases lipophilicity, while the amino group enables hydrogen bonding, broadening utility in synthetic intermediates .

5-Cyclopropyl-1,3,4-Oxadiazol-2-Amine Hydrochloride

Key Differences :

  • Core Structure : Replaces the oxazole ring with an oxadiazole (two nitrogen atoms in the ring).
  • Physicochemical Properties :
    • Molecular Formula: C₅H₇N₃O (hydrochloride salt).
    • Purity: ≥98% (BDpharm, 2025) .
  • Applications : Oxadiazoles are more electron-deficient, enhancing stability in acidic conditions and utility in corrosion inhibitors or kinase inhibitors .

Isoxaflutole-Related Compounds

Key Differences :

  • Structure : Isoxaflutole (CAS 141112–29–0) contains a (5-cyclopropyl-1,2-oxazol-4-yl) group paired with a trifluoromethylphenyl moiety.
  • Applications: Used as a herbicide due to its ability to inhibit plant carotenoid biosynthesis, unlike sodium 5-cyclopropyl-1,3-oxazole-2-carboxylate, which lacks herbicidal side chains .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Sodium 5-cyclopropyl-1,3-oxazole-2-carboxylate Oxazole Cyclopropyl (C5), Na carboxylate (C2) C₇H₆NNaO₃ 185.12 Drug intermediates, agrochemicals
Sodium 5-phenyl-1,3-oxazole-2-carboxylate Oxazole Phenyl (C5), Na carboxylate (C2) C₁₀H₆NNaO₃ 211.15 Hydrophobic drug scaffolds
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate Oxazole Cyclopropyl (C4), amino (C2), ethyl ester (C5) C₉H₁₂N₂O₃ 196.21 Synthetic intermediates
5-Cyclopropyl-1,3,4-oxadiazol-2-amine hydrochloride Oxadiazole Cyclopropyl (C5), amine (C2) C₅H₇N₃O·HCl 161.60 Kinase inhibitors, corrosion studies
Isoxaflutole 1,2-Oxazole Cyclopropyl (C5), trifluoromethylphenyl (C4) C₁₅H₁₃F₃N₂O₄S 380.33 Herbicides

Biological Activity

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an oxazole ring, which is known for its diverse biological activities. The compound is typically used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 . Its molecular formula is C8_{8}H9_{9}N1_{1}O2_{2}Na.

The exact mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that the compound may interact with biological targets through nucleophilic attack and possibly through hydrogen bonding due to the presence of the oxazole ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Ethyl 5-cyclopropyloxazole-2-carboxylate has shown potential in antimicrobial applications, particularly against various bacterial strains.

Anticancer Properties

The anticancer potential of this compound is suggested by studies on related oxazole derivatives. These derivatives have demonstrated activity against several cancer cell lines, including those from human colon adenocarcinoma (HT-29) and human cervical cancer (HeLa) .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of compounds within the oxazole class. Below are key findings:

Study Compound Cell Line IC50_{50} (µM) Activity
Compound 1HeLa92.4Cytotoxic
Compound 2OVXF 8992.76Antitumor
Ethyl 5-cyclopropyloxazole-2-carboxylateVarious BacteriaNot specifiedAntimicrobial

Case Study: Antitumor Activity

A notable case study involving a derivative of this compound examined its effects on human tumor cell lines. The study revealed that certain modifications to the oxazole structure led to compounds with significantly enhanced antitumor activity. For example, a derivative exhibited an IC50_{50} value of 1.143 µM against renal cancer cells, indicating strong selectivity and potency .

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